5-(o-Tolyl)pyrazin-2-amine
Overview
Description
5-(o-Tolyl)pyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives. This compound features a pyrazine ring substituted with an o-tolyl group at the 5-position and an amino group at the 2-position. Pyrazine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrazine derivatives and o-toluidine.
Amination Reaction: The key step involves the amination of the pyrazine ring. This can be achieved through nucleophilic aromatic substitution reactions, where the amino group is introduced at the 2-position of the pyrazine ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve regioselectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction: The compound can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring, leading to various substituted pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
5-(o-Tolyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)pyrazin-2-amine involves its interaction with specific molecular targets. The amino group at the 2-position of the pyrazine ring can form hydrogen bonds with biological macromolecules, influencing their function. The o-tolyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazin-2-amine: Lacks the o-tolyl group, resulting in different chemical and biological properties.
5-(p-Tolyl)pyrazin-2-amine: The position of the tolyl group affects the compound’s reactivity and interactions.
2-Aminopyrazine: A simpler structure with different reactivity and applications.
Uniqueness: 5-(o-Tolyl)pyrazin-2-amine is unique due to the presence of both the o-tolyl group and the amino group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(2-methylphenyl)pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOAMNKHRIACAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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